cis-1-Boc-4-aminomethyl-3-hydroxypiperidine
Overview
Description
cis-1-Boc-4-aminomethyl-3-hydroxypiperidine is a chemical compound with the molecular formula C11H22N2O3 and a molecular weight of 230.31 g/mol . It is often used in organic synthesis and pharmaceutical research due to its unique structural properties. The compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and functional groups such as a tert-butoxycarbonyl (Boc) protecting group, an aminomethyl group, and a hydroxyl group .
Scientific Research Applications
cis-1-Boc-4-aminomethyl-3-hydroxypiperidine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-1-Boc-4-aminomethyl-3-hydroxypiperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or cyclization of appropriate precursors.
Introduction of Functional Groups: The aminomethyl and hydroxyl groups are introduced through specific reactions such as nucleophilic substitution and reduction.
Protection with Boc Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during subsequent synthetic steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature, pressure, and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
cis-1-Boc-4-aminomethyl-3-hydroxypiperidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the Boc-protected amine to form the free amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amine acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes
Reduction: Formation of free amines from Boc-protected amines
Substitution: Formation of substituted piperidine derivatives
Mechanism of Action
The mechanism of action of cis-1-Boc-4-aminomethyl-3-hydroxypiperidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the Boc-protected amine and hydroxyl groups allows for selective interactions with biological macromolecules, influencing pathways involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- cis-1-Boc-4-aminomethyl-3-hydroxy-2-piperidinecarboxylate
- trans-1-Boc-4-aminomethyl-3-hydroxypiperidine
- cis-1-Boc-4-aminomethyl-2-hydroxypiperidine
Uniqueness
cis-1-Boc-4-aminomethyl-3-hydroxypiperidine is unique due to its specific stereochemistry and functional group arrangement. The cis configuration of the aminomethyl and hydroxyl groups on the piperidine ring imparts distinct chemical and biological properties compared to its trans isomer and other similar compounds .
Properties
IUPAC Name |
tert-butyl (3R,4S)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-8(6-12)9(14)7-13/h8-9,14H,4-7,12H2,1-3H3/t8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGALXYDHSHHCD-IUCAKERBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.